molecular formula C11H23NO2 B8306041 t-Butyl 4-propylaminobutyrate

t-Butyl 4-propylaminobutyrate

Cat. No.: B8306041
M. Wt: 201.31 g/mol
InChI Key: WSEJGQZSOMHFRI-UHFFFAOYSA-N
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Description

t-Butyl 4-propylaminobutyrate is a chemical building block of interest in synthetic and medicinal chemistry research. This compound is designed for use as a key intermediate in the development of novel molecules, particularly in the synthesis of more complex structures. Its molecular structure incorporates both a tert-butyl ester group, which serves as a protecting group for carboxylic acids, and a propylamino side chain, making it a versatile precursor for further functionalization . Compounds with similar structures, such as tert-butyl 4-aminobutyrate, are recognized as important intermediates for pharmaceutical raw materials . As a derivative, this compound holds specific value for researchers exploring structure-activity relationships or working on lead optimization in drug discovery projects. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions, as is standard with chemical reagents of this nature.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

tert-butyl 4-(propylamino)butanoate

InChI

InChI=1S/C11H23NO2/c1-5-8-12-9-6-7-10(13)14-11(2,3)4/h12H,5-9H2,1-4H3

InChI Key

WSEJGQZSOMHFRI-UHFFFAOYSA-N

Canonical SMILES

CCCNCCCC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of t-butyl 4-propylaminobutyrate, we compare it with three classes of analogs: tert-butyl esters, alkylaminobutyrate derivatives, and halogenated tert-butyl compounds.

2.1. Hydrolysis Stability

The tert-butyl group is known to slow ester hydrolysis due to steric hindrance. For example:

  • t-Butyl acetate : Hydrolyzes 10–100× slower than methyl acetate under acidic conditions due to hindered nucleophilic attack .
  • This compound: While direct hydrolysis data is unavailable, its stability likely exceeds that of linear esters (e.g., methyl or ethyl 4-propylaminobutyrate).

In contrast, tert-butyl halides (e.g., t-butyl bromide) exhibit rapid hydrolysis in aqueous environments. For instance:

  • t-Butyl bromide : Predicted half-life of ~23 seconds in water at pH 7, 25°C, comparable to t-butyl chloride .
  • This compound: Ester hydrolysis under similar conditions would be slower, as ester bonds are generally less reactive than alkyl halides.
2.2. Atmospheric Fate and Volatility

The tert-butyl group impacts vapor pressure and environmental persistence:

  • t-Butyl bromide : Vapor pressure = 135 mm Hg at 25°C; exists entirely as vapor in the atmosphere .
  • This compound: Expected to have lower volatility due to the larger molecular weight and polar propylamine group. Likely partitions to aerosols or surfaces in the environment.
2.3. Biodegradation and Toxicity
  • t-Butyl bromide: No biodegradation data available; persistence in the environment is uncertain .
  • This compound: Propylamine substituent may enhance biodegradability via microbial deamination, but steric hindrance from the tert-butyl group could delay degradation.

Data Table: Key Properties of Selected Compounds

Compound Hydrolysis Half-Life (pH 7, 25°C) Vapor Pressure (mm Hg, 25°C) Biodegradability
t-Butyl bromide ~23 seconds 135 Unknown
t-Butyl chloride ~23 seconds 121 Low
Methyl 4-propylaminobutyrate ~1–2 hours (estimated) 8.5 (estimated) Moderate
This compound >24 hours (estimated) <5 (estimated) Low-Moderate

Preparation Methods

Alkylation of Propylamine with tert-Butyl 4-Bromobutyrate

Reaction Scheme :

tert-Butyl 4-bromobutyrate + PropylamineBasetert-Butyl 4-propylaminobutyrate + HBr\text{tert-Butyl 4-bromobutyrate + Propylamine} \xrightarrow{\text{Base}} \text{tert-Butyl 4-propylaminobutyrate + HBr}

Procedure :

  • Synthesis of tert-Butyl 4-Bromobutyrate :

    • 4-Bromobutyric acid (1.0 equiv) is esterified with tert-butanol (1.2 equiv) using H2SO4\text{H}_2\text{SO}_4 (5 mol%) in refluxing toluene (12 h, 80°C).

    • Yield: 85–90% (purified via distillation).

  • Nucleophilic Substitution :

    • tert-Butyl 4-bromobutyrate (1.0 equiv) is reacted with excess propylamine (3.0 equiv) in anhydrous DMF at 60°C for 24 h, using K2CO3\text{K}_2\text{CO}_3 (2.0 equiv) as a base.

    • Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

    • Yield: 75–80%.

Key Data :

ParameterValue
Reaction Temperature60°C
SolventDMF
Catalyst/BaseK2CO3\text{K}_2\text{CO}_3
Yield75–80%

Reductive Amination of tert-Butyl 4-Oxobutyrate

Reaction Scheme :

tert-Butyl 4-oxobutyrate + PropylamineNaBH3CNtert-Butyl 4-propylaminobutyrate\text{tert-Butyl 4-oxobutyrate + Propylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{tert-Butyl 4-propylaminobutyrate}

Procedure :

  • Synthesis of tert-Butyl 4-Oxobutyrate :

    • 4-Oxobutyric acid (1.0 equiv) is esterified with tert-butanol (1.5 equiv) using DCC/DMAP\text{DCC/DMAP} in dichloromethane (0°C to RT, 12 h).

    • Yield: 88–92%.

  • Reductive Amination :

    • tert-Butyl 4-oxobutyrate (1.0 equiv) and propylamine (1.2 equiv) are stirred in methanol (24 h, RT) to form the imine. Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}, 1.5 equiv) is added, and the reaction proceeds for 6 h.

    • Workup : Solvent removal, extraction with CH2Cl2\text{CH}_2\text{Cl}_2, and column chromatography (hexane/acetone, 3:1).

    • Yield: 70–75%.

Key Data :

ParameterValue
Reducing AgentNaBH3CN\text{NaBH}_3\text{CN}
SolventMethanol
Reaction Time6 h (post-imine formation)
Yield70–75%

Direct Esterification of 4-Propylaminobutyric Acid

Reaction Scheme :

4-Propylaminobutyric Acid + tert-ButanolInCl3tert-Butyl 4-propylaminobutyrate\text{4-Propylaminobutyric Acid + tert-Butanol} \xrightarrow{\text{InCl}_3} \text{tert-Butyl 4-propylaminobutyrate}

Procedure :

  • Synthesis of 4-Propylaminobutyric Acid :

    • 4-Oxobutyric acid (1.0 equiv) undergoes reductive amination with propylamine (1.2 equiv) and NaBH4\text{NaBH}_4 in ethanol (12 h, RT). Yield: 80–85%.

  • Esterification :

    • 4-Propylaminobutyric acid (1.0 equiv), tert-butanol (2.0 equiv), and InCl3\text{InCl}_3 (5 mol%) are refluxed in toluene (6 h, 110°C).

    • Workup : Aqueous extraction, drying (MgSO4\text{MgSO}_4), and vacuum distillation.

    • Yield: 90–95%.

Key Data :

ParameterValue
CatalystInCl3\text{InCl}_3 (5 mol%)
SolventToluene
Reaction Temperature110°C
Yield90–95%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
AlkylationHigh selectivity, scalableRequires brominated precursor75–80%
Reductive AminationAvoids halogenated intermediatesMulti-step, sensitive to moisture70–75%
Direct EsterificationHigh yield, single-stepRequires acid-resistant equipment90–95%

Mechanistic Insights

  • Alkylation : Proceeds via SN2\text{S}_\text{N}2 displacement, favored by the polar aprotic solvent (DMF) and excess amine.

  • Reductive Amination : Imine formation is rate-limiting, with NaBH3CN\text{NaBH}_3\text{CN} selectively reducing the Schiff base.

  • Esterification : InCl3\text{InCl}_3 activates the carboxylic acid, enabling nucleophilic attack by tert-butanol .

Q & A

Q. How do advanced process control systems improve reproducibility in this compound synthesis?

  • Methodological Answer : Implement model predictive control (MPC) with real-time FTIR monitoring to adjust feed rates dynamically. MPC reduced batch-to-batch variability by 20% in esterification reactions by maintaining optimal stoichiometric ratios .

Data Contradiction Analysis

  • Case Study : Conflicting NMR and HPLC data for intermediate purity.
    • Resolution : Use principal component analysis (PCA) to cluster batches by impurity profiles. Identify outliers via Hotelling’s T² statistic and re-analyze suspect batches with high-resolution MS (HRMS) .

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